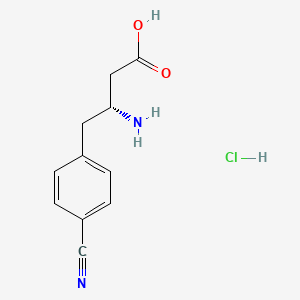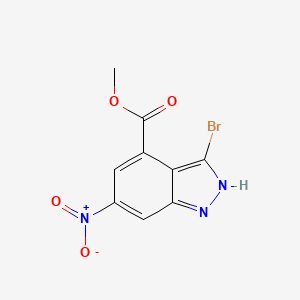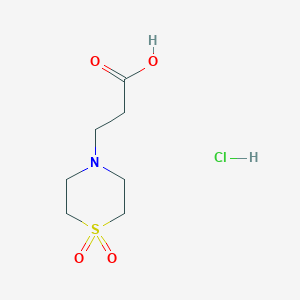
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both an amino group and a cyano group on the phenyl ring makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with commercially available ®-3-Amino-4-phenylbutanoic acid.
Nitrile Introduction: The phenyl ring is then functionalized with a cyano group. This can be achieved through a nitration reaction followed by reduction and subsequent cyanation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine, providing a pathway to various substituted amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of substituted amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its chiral nature makes it useful in stereochemical studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Amino-4-phenylbutanoic acid
- ®-3-Amino-4-(4-methoxyphenyl)butanoic acid
- ®-3-Amino-4-(4-fluorophenyl)butanoic acid
Uniqueness
®-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is unique due to the presence of the cyano group on the phenyl ring. This functional group provides additional reactivity and potential for further chemical modifications compared to its analogs. The cyano group also imparts distinct electronic properties, which can influence the compound’s interactions with biological targets.
Propiedades
IUPAC Name |
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBWUZSLDACSS-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647470 |
Source


|
| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-85-4 |
Source


|
| Record name | (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














